molecular formula C17H26N2O2 B5061598 1-ethyl-4-[(4-isopropylphenoxy)acetyl]piperazine

1-ethyl-4-[(4-isopropylphenoxy)acetyl]piperazine

Cat. No. B5061598
M. Wt: 290.4 g/mol
InChI Key: MGLIGOPRABIOJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 1-acetyl-4-(4-hydroxyphenyl)piperazine, has been described in the literature . The process involves the reaction of 4-hydroxyphenyl piperazine dihydrobromide with alkali and acid hydride in an alcohol-water solution . The reaction material is prepared with a 40% concentration of HBr . This method is reported to have a high yield and purity .

Mechanism of Action

The mechanism of action of “1-ethyl-4-[(4-isopropylphenoxy)acetyl]piperazine” is not known. It’s worth noting that piperazine derivatives are often used in medicinal chemistry and pharmaceuticals .

Future Directions

The future directions for research on “1-ethyl-4-[(4-isopropylphenoxy)acetyl]piperazine” could include further exploration of its synthesis, chemical reactions, and potential applications in medicinal chemistry. Given the importance of piperazine derivatives in drug discovery, this compound could have interesting properties worth investigating .

properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-2-(4-propan-2-ylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-4-18-9-11-19(12-10-18)17(20)13-21-16-7-5-15(6-8-16)14(2)3/h5-8,14H,4,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLIGOPRABIOJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)COC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethylpiperazin-1-yl)-2-[4-(propan-2-yl)phenoxy]ethanone

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